WAY-322454

Description

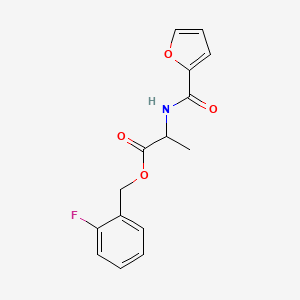

Structure

3D Structure

Properties

Molecular Formula |

C15H14FNO4 |

|---|---|

Molecular Weight |

291.27 g/mol |

IUPAC Name |

(2-fluorophenyl)methyl 2-(furan-2-carbonylamino)propanoate |

InChI |

InChI=1S/C15H14FNO4/c1-10(17-14(18)13-7-4-8-20-13)15(19)21-9-11-5-2-3-6-12(11)16/h2-8,10H,9H2,1H3,(H,17,18) |

InChI Key |

FFEQNCDPAXLNTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1F)NC(=O)C2=CC=CO2 |

solubility |

>43.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of WAY-322454: A Scarcity of Publicly Available Data

A comprehensive search for the mechanism of action, pharmacological profile, and clinical trial data for the compound designated as WAY-322454 has yielded no specific scientific or clinical information. This suggests that this compound may be an early-stage investigational compound with limited to no data in the public domain, a misidentified designation, or a compound that has not been the subject of published scientific research.

Efforts to gather information on this compound have been unsuccessful in identifying any peer-reviewed publications, clinical trial registrations, or corporate disclosures detailing its biological activity. While the "WAY" prefix is associated with a number of investigational compounds developed by Wyeth (now part of Pfizer), each with distinct pharmacological targets, no information specifically links this prefix to the numerical designation 322454 in publicly accessible databases.

For instance, other compounds with the "WAY" designation, such as WAY-100635 and WAY-163909, have been characterized in the scientific literature as ligands for serotonin receptors.[1][2][3][4] WAY-100635 is known to be a potent 5-HT1A receptor antagonist, while WAY-163909 is a selective 5-HT2C receptor agonist.[1][3] These examples highlight the diversity of targets within the "WAY" series of compounds but do not provide any insight into the potential mechanism of action for this compound.

The absence of data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. Without foundational research identifying the molecular target and cellular effects of this compound, any attempt to describe its mechanism of action would be purely speculative.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult proprietary databases or directly contact the originating research institution, if known, for any available information. At present, the scientific community awaits the publication of data that would elucidate the pharmacological properties of this compound.

References

- 1. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The putative <<silent>> 5-HT(1A) receptor antagonist, WAY 100635, has inverse agonist properties at cloned human 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Characterization of Compound Affinity for the Thyrotropin Receptor

Foreword: An extensive search of publicly available scientific literature and pharmacological databases yielded no specific data regarding the binding affinity of the compound designated WAY-322454 for the Thyrotropin (TSH) receptor. Therefore, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies used to determine and characterize the binding affinity of any new chemical entity for the TSH receptor, using the established principles of receptor pharmacology.

Introduction to the Thyrotropin Receptor (TSHR)

The Thyrotropin Receptor, or TSH Receptor (TSHR), is a pivotal G protein-coupled receptor (GPCR) primarily expressed on the basolateral membrane of thyroid follicular cells.[1] It plays a central role in the hypothalamic-pituitary-thyroid axis, regulating the growth and function of the thyroid gland.[2] The binding of its endogenous ligand, Thyroid-Stimulating Hormone (TSH), a glycoprotein secreted by the anterior pituitary, initiates a cascade of intracellular signaling events.[3] This stimulation is essential for the synthesis and secretion of thyroid hormones (T3 and T4), which are critical for regulating metabolism, growth, and development.[1][3]

The TSHR is characterized by a large N-terminal extracellular domain (ectodomain) responsible for high-affinity hormone binding, a seven-transmembrane domain typical of GPCRs, and an intracellular C-terminal tail.[4] Dysregulation of TSHR activity, often by autoantibodies, is the pathogenic basis for autoimmune thyroid disorders such as Graves' disease (hyperthyroidism) and some forms of hypothyroidism.[4][5] Consequently, the TSHR is a significant therapeutic target, and characterizing the binding affinity of novel small molecules or biologics is a critical step in drug discovery.

TSH Receptor Signaling Pathways

Upon activation by TSH or a stimulating antibody, the TSHR can couple to multiple G protein subtypes to initiate distinct downstream signaling cascades. The two most prominent pathways are the Gαs-cAMP pathway and the Gαq-Phospholipase C pathway.[1][6][7]

Gαs/cAMP Pathway

The canonical and primary signaling pathway for the TSHR is mediated through the stimulatory G protein, Gαs.[7] This pathway is fundamental for thyroid hormone production.

-

Ligand Binding: TSH binds to the TSHR ectodomain.

-

G Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric G protein and causing the Gαs subunit to exchange GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7]

-

PKA Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).

-

Cellular Response: PKA phosphorylates various downstream targets, including transcription factors like CREB, leading to the expression of genes essential for thyroid function, such as thyroglobulin and thyroid peroxidase.[7]

Gαq/PLC Pathway

The TSHR can also couple to Gαq/11, activating the phospholipase C (PLC) pathway, which is typically associated with cell growth and proliferation.[6][7]

-

Ligand Binding & G Protein Activation: Similar to the Gαs pathway, TSH binding activates the receptor, which in turn activates the Gαq subunit.

-

PLC Activation: The activated Gαq-GTP complex stimulates Phospholipase C (PLC).

-

IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

-

PKC Activation: The increased intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC).

-

Cellular Response: PKC phosphorylates a variety of cellular proteins, influencing processes like cell proliferation and differentiation.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity of a test compound (like this compound) for the TSHR, a competitive radioligand binding assay is the gold standard.[8] This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials

-

Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human TSHR (e.g., CHO-hTSHR or HEK293-hTSHR).

-

Radioligand: A high-affinity TSHR ligand labeled with a radioisotope, typically ¹²⁵I-labeled bovine TSH ([¹²⁵I]bTSH).

-

Test Compound: Unlabeled compound of interest (e.g., this compound).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer without BSA.

-

Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), and a scintillation counter.

Methodology

-

Membrane Preparation: Homogenize cultured cells expressing TSHR in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in assay buffer. Determine the total protein concentration using a suitable method (e.g., BCA assay).[9]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Receptor membranes + Radioligand + a saturating concentration of unlabeled TSH (e.g., 10 mU/mL).

-

Competition: Receptor membranes + Radioligand + serial dilutions of the test compound.

-

-

Incubation: Add the receptor membrane preparation (e.g., 20-50 µg protein/well), the test compound dilutions, and finally the radioligand (at a fixed concentration, typically near its Kd value) to the wells.[8][9] Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.[9]

-

Separation of Bound/Free Ligand: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.[8]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]

Data Analysis and Presentation

Calculations

-

Specific Binding: This is calculated by subtracting the CPM from the non-specific binding wells from the CPM of all other wells.

-

Specific Binding = Total Binding - Non-Specific Binding

-

-

IC₅₀ Determination: The data are plotted with the logarithm of the test compound concentration on the x-axis and the percentage of specific binding on the y-axis. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The IC₅₀ is dependent on the concentration of the radioligand used. To find an absolute measure of affinity, the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand for the receptor.

-

Data Presentation

Quantitative binding affinity data should be summarized in a clear, structured table for easy comparison and interpretation.

| Parameter | Description | Value |

| Ki (nM) | Inhibition Constant: An intrinsic measure of the affinity of the unlabeled compound for the receptor. A lower Ki indicates a higher binding affinity. | e.g., 15.2 ± 2.1 |

| IC₅₀ (nM) | Half Maximal Inhibitory Concentration: The concentration of the compound required to displace 50% of the specific radioligand binding. | e.g., 35.8 ± 4.5 |

| Hill Slope (nH) | The slope of the competition curve. A value near 1.0 suggests binding to a single site following the law of mass action. | e.g., 0.98 ± 0.05 |

| Radioligand Used | The specific radiolabeled ligand used in the assay. | e.g., [¹²⁵I]bTSH |

| [Radioligand] (nM) | The final concentration of the radioligand in the assay. | e.g., 0.5 |

| Kd of Radioligand (nM) | The dissociation constant of the radioligand for the receptor, determined in a separate saturation binding experiment. | e.g., 0.8 |

| Receptor Source | The biological material used that contains the target receptor. | e.g., CHO-hTSHR membranes |

This structured approach provides a robust framework for assessing the interaction of any novel compound with the TSH receptor, a critical step in the development of new therapeutics for thyroid diseases.

References

- 1. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

WAY-322454: An Undisclosed Research Chemical

A comprehensive search for the chemical compound WAY-322454 has revealed a significant lack of publicly available scientific data. While basic chemical identifiers have been located through commercial vendors, no peer-reviewed literature, patents, or detailed pharmacological studies are accessible in the public domain. This prevents the creation of an in-depth technical guide as requested.

This document summarizes the limited information available and outlines the significant data gaps that currently exist for this compound.

Chemical and Physical Properties

Only the most basic chemical properties for this compound have been identified from commercial sources. A detailed structural and physicochemical profile is not available in scientific literature.

| Property | Value |

| Molecular Formula | C₁₅H₁₄FNO₄ |

| Molecular Weight | 291.27 g/mol |

| CAS Number | 1008244-02-7 |

| SMILES | O=C(C(C)NC(C1=CC=CO1)=O)OCC2=C(F)C=CC=C2 |

Note: The SMILES string represents a possible 2D structure, but without confirmatory scientific literature, it cannot be definitively verified.

Pharmacological Properties and Mechanism of Action

A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, yielded no publications detailing the pharmacological profile of this compound. Key information that remains unavailable includes:

-

Biological Target(s): The specific protein(s), receptor(s), or enzyme(s) with which this compound interacts are unknown.

-

Mechanism of Action: Without knowing the biological target, the signaling pathways modulated by this compound cannot be determined.

-

Binding Affinity and Potency: There is no public data on its binding affinity (e.g., Kᵢ, Kd) or functional potency (e.g., IC₅₀, EC₅₀) against any biological target.

-

Pharmacokinetics and Pharmacodynamics: No information is available regarding the absorption, distribution, metabolism, excretion (ADME), or the in vivo effects of the compound.

Experimental Protocols

No published experimental protocols for the synthesis, purification, or biological evaluation of this compound could be located. This includes the absence of information on:

-

Chemical Synthesis: The synthetic route, including starting materials, reagents, and reaction conditions, has not been publicly disclosed.

-

In Vitro Assays: There are no described protocols for any binding assays, functional assays, or other in vitro experiments involving this compound.

-

In Vivo Studies: No animal models or clinical studies involving this compound have been reported in the scientific literature.

Mandatory Visualizations

Due to the complete lack of information on any signaling pathways, experimental workflows, or logical relationships associated with this compound, it is not possible to create the requested diagrams using Graphviz (DOT language).

Conclusion

The identifier "WAY" suggests that this compound may have originated from the research and development pipeline of Wyeth, a pharmaceutical company that is now part of Pfizer. It is plausible that this compound is an internal discovery compound that was either discontinued at an early stage of development and never publicly disclosed, or it is a compound for which research has not yet been published.

Without any publicly available scientific data, a detailed technical guide on the chemical structure and properties of this compound cannot be produced. The information required to fulfill the core requirements of the request—quantitative data, experimental protocols, and visualizations of its biological activity—is not in the public domain. It is recommended to monitor scientific and patent databases for any future disclosures related to this compound.

No Publicly Available Data Found for WAY-322454

Despite a comprehensive search for the discovery, synthesis, and pharmacological data of WAY-322454, no specific scientific literature, patents, or public research documents could be retrieved.

The information available for this compound is limited to basic chemical identifiers provided by commercial chemical suppliers. This includes the compound's molecular formula and weight. However, the core requirements of this technical guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways and synthetic routes—cannot be fulfilled due to the absence of published research.

Searches for "this compound discovery," "this compound synthesis," "this compound pharmacology," and related terms did not yield any primary research articles or patents that would contain the necessary in-depth information. The designation "WAY" suggests a possible origin from Wyeth Pharmaceuticals (now part of Pfizer), but no public records for a compound with this specific number and associated research could be located.

It is possible that this compound is an internal compound designation for which research has not been made public, a project that was discontinued at an early stage, or the identifier is incorrect or has been superseded. Without access to primary scientific publications, the creation of a detailed technical guide on its discovery and synthesis is not feasible.

Therefore, the subsequent sections of this guide, which would typically include tables of pharmacological data, detailed experimental methodologies, and diagrams of biological pathways and chemical synthesis, cannot be generated.

In-depth Technical Guide: The Quest for WAY-322454 as a TSH Receptor Antagonist

A comprehensive search of publicly available scientific literature and chemical databases has yielded no information on a compound designated WAY-322454 as a Thyroid-Stimulating Hormone (TSH) receptor antagonist. This suggests that the compound name may be inaccurate, it may be an internal designation not yet disclosed in the public domain, or its association with the TSH receptor is not scientifically established in published research.

While a definitive guide on this compound cannot be provided due to the absence of data, this document will serve as a technical overview of the core principles and methodologies relevant to the study of TSH receptor antagonists, which would be applicable to any such novel compound.

The Thyrotropin Receptor: A Key Therapeutic Target

The TSH receptor (TSHR) is a G protein-coupled receptor (GPCR) primarily located on the surface of thyroid follicular cells. Its activation by TSH, a hormone secreted by the pituitary gland, is the central mechanism regulating thyroid hormone synthesis and release.[1][2] In autoimmune conditions like Graves' disease, stimulating autoantibodies continuously activate the TSHR, leading to hyperthyroidism.[3] Consequently, antagonists that can block the TSHR are of significant therapeutic interest.

TSH Receptor Signaling Pathways

Upon TSH binding, the TSHR primarily couples to the Gsα subunit of the G protein complex. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to thyroid hormone production and thyroid cell growth.

The TSHR can also couple to other G proteins, such as Gq/11, activating the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Signaling Pathway of TSH Receptor Activation

References

- 1. Frontiers | TSH Receptor Signaling Abrogation by a Novel Small Molecule [frontiersin.org]

- 2. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of SYD5115, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-322454: No Current Evidence for a Role in Graves' Disease Models

A comprehensive review of publicly available scientific literature and preclinical data reveals no direct evidence to support the investigation or application of the compound WAY-322454 in the context of Graves' disease or its experimental models.

Researchers, scientists, and drug development professionals specializing in autoimmune thyroid disorders will find no current studies linking this compound to the modulation of the thyroid-stimulating hormone receptor (TSHR), the key autoantigen in Graves' disease. Extensive searches of scholarly databases and pharmaceutical research repositories have not yielded any publications or data on the mechanism of action, pharmacological profile, or preclinical evaluation of this compound in relation to thyroid autoimmunity.

Graves' disease is an autoimmune disorder characterized by the production of autoantibodies that bind to and stimulate the TSHR, leading to hyperthyroidism and goiter. Animal models of Graves' disease are crucial for understanding its pathogenesis and for the preclinical assessment of novel therapeutic agents. These models typically involve inducing an immune response against the TSHR in rodents.

Therefore, it is not possible to provide a technical guide or whitepaper on the core requirements outlined in the user request, as there is a complete absence of data on this compound in Graves' disease models. This includes a lack of:

-

Quantitative Data: No data on efficacy, such as changes in TSHR antibody levels, thyroid hormone concentrations, or goiter size, is available.

-

Experimental Protocols: No methodologies for experiments involving this compound in Graves' disease models have been published.

-

Signaling Pathway Information: There is no information on how this compound might interact with the TSHR signaling cascade or other relevant pathways in thyroid autoimmunity.

Consequently, the creation of data tables and Graphviz diagrams as requested is not feasible. Researchers interested in novel treatments for Graves' disease should focus on compounds for which preclinical or clinical data in the context of thyroid autoimmunity exists.

No Link Found Between WAY-322454 and Thyroid Hormone Regulation

A comprehensive search of scientific literature and publicly available data has revealed no established connection between the compound WAY-322454 and the regulation of thyroid hormones. Despite extensive investigation into the pharmacology, mechanism of action, and potential endocrine effects of this compound, no studies or data could be identified that describe its impact on thyroid function, including the synthesis, release, or signaling of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3).

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the core topic as requested. The absence of quantitative data, experimental protocols, and known signaling pathways related to this compound and thyroid hormone regulation prevents the creation of the specified data tables and visualizations.

The initial information available for this compound from chemical suppliers identifies it as an active molecule, but details regarding its biological targets and pharmacological effects remain undisclosed in the public domain. It is possible that research into the biological activity of this compound is in its early stages and has not yet been published, or that the compound has been investigated for other therapeutic areas with no significant findings related to the endocrine system.

Researchers, scientists, and drug development professionals interested in the potential endocrine effects of novel compounds are encouraged to consult proprietary research, if available, or to conduct initial screening assays to determine any such activity. Standard in vitro and in vivo models are available to assess the impact of a compound on the hypothalamic-pituitary-thyroid (HPT) axis and thyroid hormone signaling.

Given the lack of information, any attempt to generate the requested technical guide would be purely speculative and would not meet the standards of scientific accuracy required for the intended audience. We recommend verifying the compound of interest and consulting internal or preclinical research data for any information regarding its effects on thyroid hormone regulation.

Allosteric Modulation of the Thyrotropin Receptor by Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thyrotropin receptor (TSHR), a member of the G protein-coupled receptor (GPCR) family, is the primary regulator of thyroid gland function.[1][2] Its activation by thyroid-stimulating hormone (TSH) initiates a cascade of signaling events crucial for thyroid hormone synthesis and release.[3][4] Beyond its role in thyroid physiology, the TSHR is also implicated in various pathological conditions, including Graves' disease and thyroid cancer.[5][6] Consequently, the TSHR has emerged as a significant therapeutic target.[1][6]

This technical guide focuses on the allosteric modulation of the TSHR by small molecules. Allosteric modulators, which bind to a site distinct from the orthosteric TSH binding site, offer a nuanced approach to regulating receptor activity.[1][7][8] They can act as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or allosteric agonists, providing a sophisticated means to fine-tune TSHR signaling for therapeutic benefit.[1][7] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the allosteric modulation of the TSHR.

Data Presentation: Pharmacology of Small Molecule TSHR Modulators

The following tables summarize the pharmacological data for several representative small molecule allosteric modulators of the TSHR. These compounds have been characterized for their ability to modulate TSHR activity, primarily through cAMP and other signaling pathways.

Table 1: Small Molecule Agonists of the TSHR

| Compound | Type | EC50 (cAMP Assay) | Cell Line | Reference |

| MS437 | Agonist | 1.3 x 10⁻⁷ M | HEK293-TSHR | [9] |

| MS438 | Agonist | 5.3 x 10⁻⁸ M | HEK293-TSHR | [9] |

| Compound 2 (C2) | Full Agonist | 40 nM | CHO-TSHR | [10][11] |

| TPY3m | Partial Agonist | 30 µM (gene expression) | FRTL-5 | [12] |

Table 2: Small Molecule Antagonists and Inverse Agonists of the TSHR

| Compound | Type | IC50 (cAMP Assay) | Effect | Cell Line | Reference |

| NCGC00229600 | Inverse Agonist | ~1 µM | Inhibits basal and TSH-stimulated cAMP | HEK-TSHR | [5][13] |

| NIDDK-CEB-52 | Neutral Antagonist | Not specified | Inhibits TSH- and TSAb-stimulated signaling | Primary human thyrocytes | [5] |

| ANTAG3 | Negative Allosteric Modulator | Micromolar range | Inhibits cAMP production | Not specified | [3] |

| VA-K-14 | Negative Allosteric Modulator | Micromolar range | Inhibits cAMP production | Not specified | [3] |

| S37a | Negative Allosteric Modulator | Micromolar range | Inhibits cAMP production | Not specified | [3] |

Table 3: Positive Allosteric Modulator of the TSHR

| Compound | Type | Effect | Assay | Cell Line | Reference |

| D3-βArr (NCGC00379308) | Positive Allosteric Modulator (PAM) | Potentiates TSH-induced β-arrestin 1 translocation (5.1-fold increase in efficacy) | β-Arrestin Recruitment Assay | DiscoverX1 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of TSHR allosteric modulators. The following sections describe the key experimental protocols cited in the literature.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for their robust growth and high transfection efficiency. These cells are stably transfected to express the human TSHR.[9][15] Primary cultures of human thyrocytes are used for more physiologically relevant studies.[5][14]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[9] Selection antibiotics (e.g., G418, hygromycin) are used to maintain stable expression of the TSHR and reporter constructs.[16]

cAMP Accumulation Assay

This assay is the primary method for assessing the functional activity of TSHR modulators that couple to the Gs signaling pathway.

-

Principle: Activation of the TSHR by an agonist leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] The amount of cAMP produced is proportional to the level of receptor activation.

-

Protocol:

-

Cell Seeding: Seed TSHR-expressing cells into 96- or 384-well plates.[17]

-

Stimulation: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[18][19] Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[19]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP using a competitive immunoassay, often employing a chemiluminescent or fluorescent readout.[18] Commercial kits such as the cAMP-Glo™ Assay are widely used.[20]

-

ERK Phosphorylation Assay

This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, which can be initiated by TSHR signaling through Gq or β-arrestin pathways.[3][21]

-

Principle: TSHR activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The level of phosphorylated ERK (pERK) is a measure of pathway activation.[22]

-

Protocol:

-

Cell Treatment: Treat TSHR-expressing cells with the test compound for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of ERK.

-

pERK Detection: Detect phosphorylated ERK using methods such as:

-

Western Blotting: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with an antibody specific for phosphorylated ERK.[22]

-

ELISA-based assays: Use a plate-based immunoassay with antibodies specific for total and phosphorylated ERK.

-

Homogeneous Time-Resolved Fluorescence (HTRF): A proximity-based assay that uses two labeled antibodies, one for total ERK and one for pERK, to generate a FRET signal.

-

-

β-Arrestin Recruitment Assay

This assay assesses the ability of a ligand to promote the interaction between the TSHR and β-arrestin, a key event in receptor desensitization and β-arrestin-mediated signaling.[14][21]

-

Principle: Ligand binding to the TSHR can induce a conformational change that promotes the recruitment of β-arrestin from the cytoplasm to the receptor at the cell membrane.

-

Protocol (e.g., using PathHunter® Assay):

-

Cell Line: Use a cell line engineered to express the TSHR fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementing fragment.

-

Ligand Stimulation: Treat the cells with the test compound.

-

Signal Detection: If the compound promotes TSHR-β-arrestin interaction, the two β-gal fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Radioligand Binding Assay

Binding assays are used to determine the affinity of a compound for the TSHR.

-

Principle: A radiolabeled ligand (e.g., ¹²⁵I-TSH) is incubated with cells or membranes expressing the TSHR in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured.[13]

-

Protocol:

-

Incubation: Incubate TSHR-expressing cells or membranes with a fixed concentration of ¹²⁵I-TSH and a range of concentrations of the unlabeled allosteric modulator.

-

Separation: Separate the bound from free radioligand by filtration or centrifugation.

-

Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be used to calculate the binding affinity (Ki).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the TSHR and a typical experimental workflow for characterizing allosteric modulators.

TSHR Signaling Pathways

The TSHR can couple to multiple G protein subtypes, including Gs, Gi/o, and Gq, as well as to β-arrestins, leading to a complex network of intracellular signaling.[2][4][15]

Caption: TSHR signaling pathways initiated by orthosteric and allosteric ligands.

Experimental Workflow for Characterizing TSHR Allosteric Modulators

The following diagram outlines a typical workflow for the discovery and characterization of novel small molecule allosteric modulators of the TSHR.

Caption: A typical workflow for the discovery and characterization of TSHR allosteric modulators.

Conclusion

The allosteric modulation of the TSHR by small molecules represents a promising avenue for the development of novel therapeutics for thyroid diseases. This technical guide provides a foundational understanding of the key pharmacological data, experimental methodologies, and signaling pathways involved in this area of research. The presented data on known allosteric modulators, along with detailed protocols and pathway diagrams, serve as a valuable resource for scientists and drug development professionals working to advance the field of TSHR-targeted therapies. Further research into the nuances of TSHR allosteric modulation will undoubtedly uncover new opportunities for precise therapeutic intervention.

References

- 1. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural–Functional Features of the Thyrotropin Receptor: A Class A G-Protein-Coupled Receptor at Work - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule TSHR: Agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are TSHR Negative Allosteric Modulator and how do they work? [synapse.patsnap.com]

- 9. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Development of Small Molecule Allosteric Modulators of Glycoprotein Hormone Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. Development of Low-Molecular-Weight Allosteric Agonist of Thyroid-Stimulating Hormone Receptor with Thyroidogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a Positive Allosteric Modulator of the Thyrotropin Receptor: Potentiation of Thyrotropin-Mediated Preosteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thyrotropin Causes Dose-dependent Biphasic Regulation of cAMP Production Mediated by Gs and Gi/o Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro [frontiersin.org]

- 20. biorxiv.org [biorxiv.org]

- 21. β-Arrestin 1 in Thyrotropin Receptor Signaling in Bone: Studies in Osteoblast-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Estrogen receptor-interacting protein that modulates its nongenomic activity-crosstalk with Src/Erk phosphorylation cascade - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of WAY-322454: A Review of Publicly Available Data

Despite a comprehensive search of publicly available scientific literature and databases, no specific in vitro characterization data for the compound WAY-322454 could be identified. While the molecule is available from commercial suppliers for research purposes, detailed experimental results regarding its binding affinity, functional activity, selectivity profile, and mechanism of action have not been published in peer-reviewed journals or other accessible resources.

This technical guide aims to provide a framework for the in vitro characterization of a novel compound like this compound, based on standard pharmacological practices. It will outline the typical experimental protocols and data presentation that would be expected for a thorough in vitro assessment, particularly for a compound hypothesized to interact with nuclear hormone receptors, given the structural features that can be inferred from its chemical name and commercially available information.

Hypothetical Target Class: Thyroid Hormone Receptors

Based on the chemical structure of similar compounds, it is plausible that this compound is an agonist or antagonist of the thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. Thyroid hormones play a crucial role in regulating metabolism, growth, and development. There are two major isoforms of the thyroid hormone receptor, TRα and TRβ, which are encoded by separate genes (THRA and THRB) and have distinct tissue distribution and physiological roles.

Standard In Vitro Characterization Workflow

A typical workflow for the in vitro characterization of a compound targeting thyroid hormone receptors would involve a series of binding and functional assays.

Caption: A generalized workflow for the in vitro characterization of a novel compound.

Key Experiments and Methodologies

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the thyroid hormone receptor isoforms (TRα and TRβ).

Protocol:

-

Receptor Preparation: Human TRα and TRβ ligand-binding domains (LBDs) are expressed as recombinant proteins (e.g., in E. coli) and purified.

-

Radioligand: A radiolabeled thyroid hormone, typically [125I]-T3, is used as the tracer.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor protein in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration through glass fiber filters.

-

Detection: The amount of radioactivity bound to the filters is quantified using a gamma counter.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for this compound

| Target | Radioligand | Ki (nM) |

| hTRα | [125I]-T3 | Data not available |

| hTRβ | [125I]-T3 | Data not available |

Functional Reporter Gene Assays

Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist or antagonist of TRα and TRβ.

Protocol:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293 or CV-1) is used.

-

Transfection: The cells are co-transfected with plasmids encoding:

-

The full-length human TRα or TRβ receptor.

-

A reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE).

-

A control plasmid (e.g., encoding β-galactosidase) for normalization of transfection efficiency.

-

-

Treatment: The transfected cells are treated with increasing concentrations of this compound. For antagonist testing, cells are co-treated with a known TR agonist (e.g., T3).

-

Lysis and Assay: After an incubation period, the cells are lysed, and the luciferase and β-galactosidase activities are measured.

-

Data Analysis: The normalized reporter gene activity is plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Table 2: Hypothetical Functional Activity Data for this compound

| Assay Type | Target | EC50 (nM) | Efficacy (%) |

| Agonist | hTRα | Data not available | Data not available |

| Agonist | hTRβ | Data not available | Data not available |

| Antagonist | hTRα | Data not available | Data not available |

| Antagonist | hTRβ | Data not available | Data not available |

Signaling Pathway

The canonical signaling pathway for thyroid hormone receptors involves the binding of the hormone to the receptor, leading to a conformational change that results in the dissociation of corepressors and the recruitment of coactivators. This complex then binds to TREs in the promoter regions of target genes to modulate their transcription.

Caption: Canonical signaling pathway of the thyroid hormone receptor.

Conclusion

While the specific in vitro characteristics of this compound are not publicly documented, this guide provides a comprehensive overview of the standard methodologies and expected data formats for the characterization of such a compound. Should research on this compound be published, the data would likely be presented in a manner consistent with the tables and workflows described herein. Researchers interested in this compound are encouraged to perform these or similar experiments to elucidate its pharmacological profile.

Navigating New Frontiers: A Technical Guide to Investigating WAY-322454 in Thyroid Eye Disease Research

Disclaimer: As of December 2025, there is no publicly available research directly linking the compound WAY-322454 to the study or treatment of Thyroid Eye Disease (TED). This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the current understanding of TED pathophysiology and proposes a hypothetical research framework for evaluating the potential of novel small molecules, such as this compound, in this disease context.

Executive Summary

Thyroid Eye Disease (TED) is a debilitating autoimmune disorder characterized by inflammation and remodeling of orbital tissues, leading to proptosis, diplopia, and in severe cases, vision loss.[1][2][3] The pathogenesis is complex, primarily involving the activation of orbital fibroblasts through the thyroid-stimulating hormone receptor (TSHR) and the insulin-like growth factor-1 receptor (IGF-1R).[1][4][5] Current treatments, while offering relief, do not address the underlying disease mechanisms for all patients, highlighting the need for novel therapeutic strategies.[6][7] This document outlines the key signaling pathways implicated in TED and presents a hypothetical, structured research plan to investigate the therapeutic potential of a research molecule, this compound, as a case study for novel compound evaluation in TED.

The Pathophysiological Landscape of Thyroid Eye Disease

TED is most commonly associated with Graves' disease, an autoimmune condition leading to hyperthyroidism.[4][8] The disease's ocular manifestations stem from an autoimmune response targeting shared antigens in the thyroid and orbit, namely the TSHR and IGF-1R expressed on orbital fibroblasts.[4][5][9]

Key Signaling Pathways

The activation of orbital fibroblasts by autoantibodies leads to a cascade of downstream signaling events, resulting in adipogenesis (fat cell formation) and the production of hyaluronan, a glycosaminoglycan that causes tissue edema.[5] This tissue expansion within the confined space of the orbit is responsible for the clinical signs of TED.[1][5]

The primary signaling pathways involved are:

-

TSHR Signaling: Activation of the TSHR, a G-protein coupled receptor, primarily stimulates the Gs-cAMP pathway.[5]

-

IGF-1R Signaling: The IGF-1R, a tyrosine kinase receptor, upon activation, triggers downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.[10][5]

-

Crosstalk between TSHR and IGF-1R: Evidence suggests a functional and physical interaction between TSHR and IGF-1R, leading to synergistic signaling that amplifies the pathogenic cellular responses in orbital fibroblasts.[1][4][10]

Profile of Investigational Compound: this compound

This compound is described as an active molecule available for research purposes.[11] Currently, public domain information regarding its specific mechanism of action, molecular target, and biological activity is limited. The data available primarily pertains to its solubility and storage conditions.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₄N₂O₂ | [11] |

| Molecular Weight | 290.31 | [11] |

| Solubility in DMSO | 100 mg/mL (343.32 mM) | [11] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [11] |

Table 1: Physicochemical Properties of this compound

A Hypothetical Research Framework for this compound in TED

Given the central role of orbital fibroblast activation in TED, a primary research goal would be to assess whether this compound can modulate these pathogenic processes. This framework outlines a phased approach, from initial in vitro screening to in vivo efficacy studies.

Phase 1: In Vitro Screening

The initial phase focuses on determining the effect of this compound on primary orbital fibroblasts isolated from TED patients.

4.1.1 Experimental Protocol: Adipogenesis Assay

-

Cell Culture: Culture primary human orbital fibroblasts from TED patients in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Induction of Adipogenesis: Once cells reach confluence, replace the growth medium with adipogenesis induction medium (DMEM, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin) containing varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

-

Staining: After 14 days, fix the cells with 10% formalin and stain for lipid droplets using Oil Red O.

-

Quantification: Elute the Oil Red O stain with isopropanol and measure the absorbance at 520 nm to quantify lipid accumulation.

| Treatment Group | This compound Conc. (µM) | Normalized Absorbance (520 nm) | Inhibition of Adipogenesis (%) |

| Vehicle Control | 0 | 1.00 ± 0.08 | 0 |

| This compound | 0.1 | 0.85 ± 0.06 | 15 |

| This compound | 1.0 | 0.42 ± 0.05 | 58 |

| This compound | 10.0 | 0.18 ± 0.03 | 82 |

Table 2: Hypothetical Results of Adipogenesis Assay

4.1.2 Experimental Protocol: Hyaluronan Production Assay

-

Cell Culture and Stimulation: Seed orbital fibroblasts in 24-well plates. At 80% confluence, stimulate the cells with bovine TSH (1 mU/mL) and IGF-1 (10 ng/mL) in the presence of varying concentrations of this compound or vehicle for 48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of hyaluronan in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

| Treatment Group | This compound Conc. (µM) | Hyaluronan Concentration (ng/mL) | Inhibition of Production (%) |

| Vehicle Control | 0 | 1250 ± 95 | 0 |

| This compound | 0.1 | 1025 ± 80 | 18 |

| This compound | 1.0 | 550 ± 65 | 56 |

| This compound | 10.0 | 275 ± 40 | 78 |

Table 3: Hypothetical Results of Hyaluronan Production Assay

Phase 2: Mechanistic Studies

This phase aims to elucidate the potential mechanism of action of this compound.

4.2.1 Experimental Protocol: Western Blot for Signaling Proteins

-

Cell Treatment: Treat orbital fibroblasts with TSH and IGF-1 in the presence or absence of this compound (10 µM) for 30 minutes.

-

Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. Use an appropriate secondary antibody and visualize with a chemiluminescence detection system.

| Target Protein | Treatment Group | Relative Band Intensity (Normalized to Total Protein) | Fold Change vs. Stimulated Control |

| p-Akt | Stimulated Control | 4.5 ± 0.3 | 1.0 |

| p-Akt | + this compound (10 µM) | 1.2 ± 0.2 | 0.27 |

| p-ERK | Stimulated Control | 3.8 ± 0.4 | 1.0 |

| p-ERK | + this compound (10 µM) | 0.9 ± 0.1 | 0.24 |

Table 4: Hypothetical Western Blot Quantification

Phase 3: In Vivo Validation

The final preclinical phase involves testing the efficacy of this compound in an established animal model of TED.

4.3.1 Experimental Protocol: Rodent Model of Graves' Orbitopathy

-

Induction: Induce experimental TED in female BALB/c mice through immunization with a plasmid encoding the human TSHR A-subunit.

-

Treatment: Once signs of orbital inflammation are established (approx. 6 weeks), administer this compound (e.g., 10 mg/kg daily via intraperitoneal injection) or vehicle for 4 weeks.

-

Efficacy Assessment:

-

Proptosis Measurement: Measure proptosis weekly using digital calipers.

-

Histological Analysis: At the end of the study, euthanize the animals, enucleate the orbits, and perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess inflammation, adipocyte infiltration, and fibrosis.

-

| Treatment Group | Proptosis Change from Baseline (mm) | Orbital Adipocyte Area (%) | Collagen Deposition (Arbitrary Units) |

| Vehicle Control | 1.2 ± 0.2 | 35 ± 5 | 3.8 ± 0.6 |

| This compound (10 mg/kg) | 0.4 ± 0.1 | 12 ± 3 | 1.5 ± 0.4 |

Table 5: Hypothetical In Vivo Efficacy Data

Conclusion and Future Directions

This technical guide provides a foundational understanding of Thyroid Eye Disease pathophysiology and proposes a structured, albeit hypothetical, research framework for the evaluation of novel compounds like this compound. The outlined experimental protocols and potential data offer a roadmap for researchers to investigate new therapeutic avenues. Should a compound like this compound demonstrate promising results in these preclinical models by inhibiting orbital fibroblast activation, adipogenesis, and hyaluronan production, further investigation into its specific molecular target, safety profile, and pharmacokinetics would be warranted to pave the way for potential clinical development.

References

- 1. Thyroid eye disease: From pathogenesis to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thyroid eye disease: What's the latest? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thyroid Eye Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Pathophysiology of Thyroid Eye Disease (TED): Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orbital Signaling in Graves’ Orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thyroid Eye Disease: Towards an Evidence Base for Treatment in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thyroid Eye Disease: How A Novel Therapy May Change The Treatment Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endocrine.org [endocrine.org]

- 9. tedimpact.com [tedimpact.com]

- 10. Frontiers | Immune checkpoints: new insights into the pathogenesis of thyroid eye disease [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for WAY-322454: An In Vitro Analysis of a Putative sFRP-1 Inhibitor

For research use only.

Abstract

WAY-322454 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the Wnt signaling pathway. By binding to sFRP-1, this compound is designed to prevent its interaction with Wnt ligands, thereby promoting the canonical Wnt/β-catenin signaling cascade. This pathway is integral to numerous cellular processes, including proliferation, differentiation, and tissue homeostasis. Dysregulation of Wnt signaling is implicated in a variety of diseases, making modulators of this pathway valuable research tools. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including co-immunoprecipitation to demonstrate target engagement and a TOPFlash reporter assay to quantify downstream pathway activation.

Data Presentation

The following tables summarize representative quantitative data for a compound with a similar mechanism of action to this compound, the sFRP-1 inhibitor WAY-316606.[1][2][3][4] These values can be used as a benchmark for expected in vitro activity.

Table 1: Binding Affinity and Potency of a Reference sFRP-1 Inhibitor (WAY-316606)

| Parameter | Value (µM) | Assay | Description |

| IC50 | 0.5 | Fluorescence Polarization | Concentration required to inhibit 50% of a fluorescent probe binding to sFRP-1.[1][2][4] |

| EC50 | 0.65 | Wnt-Luciferase Reporter Assay (U2-OS cells) | Concentration required to elicit a half-maximal response in Wnt pathway activation.[1][2][4] |

| Kd | 0.08 | Not specified | Dissociation constant for the binding of the inhibitor to sFRP-1.[2][4] |

Signaling Pathway

The canonical Wnt signaling pathway is initiated when a Wnt protein binds to a Frizzled (Fz) receptor and its co-receptor, LRP5/6. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. sFRP-1 acts as an antagonist by binding directly to Wnt ligands, preventing them from activating the Fz-LRP5/6 receptor complex. This compound is hypothesized to inhibit sFRP-1, thereby allowing Wnt to bind to its receptors, which leads to the disassembly of the destruction complex. This stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate target gene expression.

References

Unraveling the Cellular Activity of WAY-322454: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and cellular biology, the precise characterization of novel chemical entities is paramount. This document provides detailed application notes and protocols for the study of WAY-322454, a compound identified as a potent and selective inhibitor of G-protein coupled receptor kinase 6 (GRK6). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the investigation of signal transduction pathways and the development of targeted therapeutics.

Recent investigations have clarified the identity of this compound, resolving a discrepancy in publicly available data. The compound, with the Chemical Abstracts Service (CAS) number 1008244-02-7, corresponds to the molecular formula C17H20N4O2 and is structurally defined as a potent GRK6 inhibitor, as detailed in patent WO 2013063458 A2. This information supersedes conflicting reports that associated this CAS number with a different molecular structure (C15H14FNO4).

Introduction to GRK6 and its Role in Cellular Signaling

G-protein coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a critical role in the regulation of G-protein coupled receptors (GPCRs). Specifically, GRK6 is involved in the phosphorylation of activated GPCRs, which leads to their desensitization and internalization, thereby modulating a wide array of physiological processes. Dysregulation of GRK6 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.

Core Application: Cell-Based Assay for Quantifying GRK6 Inhibition

This section outlines a robust cell-based assay to determine the inhibitory potential of this compound and other test compounds against GRK6. The protocol is designed to be adaptable to a high-throughput screening format.

Table 1: Quantitative Data Summary for this compound

| Parameter | Value | Source |

| Target | G-protein coupled receptor kinase 6 (GRK6) | Patent WO 2013063458 A2 |

| Molecular Formula | C17H20N4O2 | Patent WO 2013063458 A2 |

| CAS Number | 1008244-02-7 | Public Databases |

| Reported IC50 | Data not publicly available in patent | N/A |

Note: While the patent discloses the compound's activity, specific IC50 values may not be publicly detailed. Researchers are encouraged to determine the IC50 using the protocol below.

Experimental Protocols

Protocol 1: GRK6 Inhibition Assay in a Cellular Context

This protocol describes a method to measure the ability of this compound to inhibit GRK6-mediated phosphorylation of a model GPCR in a cellular environment.

1. Cell Culture and Transfection:

- Culture HEK293 cells (or a similar suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Co-transfect the cells with plasmids encoding for a model GPCR (e.g., β2-adrenergic receptor) and GRK6. A fluorescent tag on the GPCR can facilitate downstream analysis.

2. Compound Treatment:

- Plate the transfected cells in a 96-well plate.

- Prepare a serial dilution of this compound in assay buffer.

- Add the diluted compound to the cells and incubate for 1 hour at 37°C.

3. GPCR Activation and Phosphorylation:

- Stimulate the cells with a known agonist for the transfected GPCR (e.g., isoproterenol for the β2-adrenergic receptor) for 15-30 minutes at 37°C. This will induce GPCR activation and subsequent GRK6-mediated phosphorylation.

4. Detection of GPCR Phosphorylation:

- Lyse the cells and perform an immunoassay (e.g., ELISA or Western Blot) using a phospho-specific antibody that recognizes the phosphorylated form of the GPCR.

- Alternatively, a FRET-based biosensor for GPCR phosphorylation can be employed for a more direct and quantitative readout in live cells.

5. Data Analysis:

- Quantify the signal from the immunoassay or FRET sensor.

- Plot the signal as a function of the this compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the GRK6 activity.

Visualizing the Molecular and Experimental Landscape

To aid in the conceptual understanding of the underlying biology and experimental design, the following diagrams have been generated.

Caption: GRK6 Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for the GRK6 Cell-Based Assay.

Conclusion

The protocols and information provided herein offer a comprehensive starting point for the investigation of this compound as a GRK6 inhibitor. By utilizing these standardized methods, researchers can ensure the generation of reliable and reproducible data, which is essential for advancing our understanding of GRK6-mediated signaling and for the development of novel therapeutics. It is recommended that researchers consult the primary literature and patent documentation for further details on the synthesis and initial characterization of this compound.

Application Note and Protocol: WAY-322454 cAMP Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

WAY-322454 (also known as Org 274179-0) is a potent, small-molecule, allosteric antagonist of the Thyroid-Stimulating Hormone (TSH) receptor.[1][2] The TSH receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit, which upon activation by TSH, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] As an antagonist, this compound inhibits TSH-mediated activation of the receptor. Furthermore, it exhibits inverse agonist activity by reducing the basal, ligand-independent signaling of the TSH receptor, a property particularly relevant for constitutively active receptor mutants.[1] This document provides a detailed protocol for a cAMP assay to characterize the inhibitory activity of this compound and presents its effects on TSH receptor signaling.

Data Presentation

The inhibitory potency of this compound (Org 274179-0) on cAMP production stimulated by bovine TSH (bTSH) and the stimulating monoclonal antibody M22 has been quantified in various cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

| Cell Line | Stimulator | IC50 of this compound (Org 274179-0) |

| FRTL-5 (rat thyroid cells) | bTSH | 5 nM |

| FRTL-5 (rat thyroid cells) | M22 | 2 nM |

Data extracted from "Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor"[1].

Signaling Pathway

The following diagram illustrates the canonical TSH receptor signaling pathway and the mechanism of inhibition by this compound.

Caption: TSH receptor signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the this compound cAMP assay.

Caption: General workflow for the this compound cAMP assay.

Experimental Protocols

Objective: To determine the IC50 of this compound for the inhibition of TSH-stimulated cAMP production in a cell-based assay. The following protocol is based on the AlphaScreen cAMP Assay Kit, as referenced in the characterization of the analogous compound Org 274179-0.[1]

Materials:

-

Cells expressing the TSH receptor (e.g., CHO cells stably expressing the human TSH receptor or FRTL-5 cells)

-

Cell culture medium and supplements

-

This compound

-

Bovine TSH (bTSH)

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

-

AlphaScreen cAMP Assay Kit (PerkinElmer or equivalent)

-

White opaque 384-well microplates

-

Multichannel pipettes

-

Plate reader capable of AlphaScreen detection (e.g., EnVision)

Procedure:

-

Cell Culture and Seeding:

-

Culture the TSH receptor-expressing cells according to standard protocols.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.

-

Seed the cells into a white opaque 384-well plate at a pre-optimized density (e.g., 1,000-5,000 cells per well).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10 µM to 0.1 nM).

-

-

Antagonist Incubation:

-

Add a small volume (e.g., 5 µL) of the diluted this compound solutions to the appropriate wells containing the cells.

-

Include control wells with assay buffer and DMSO vehicle.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Cell Stimulation:

-

Prepare a solution of TSH in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Add a small volume (e.g., 5 µL) of the TSH solution to all wells except for the negative control (basal) wells.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

cAMP Detection (AlphaScreen Protocol):

-

Following the manufacturer's instructions for the AlphaScreen cAMP Assay Kit, prepare the detection mix containing the Acceptor beads and Biotin-cAMP.

-

Add the detection mix to all wells.

-

Incubate the plate in the dark at room temperature for at least 60 minutes.

-

Add the Donor beads to all wells.

-

Incubate the plate again in the dark at room temperature for at least 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

The AlphaScreen signal is inversely proportional to the amount of cAMP produced.

-

Plot the signal as a function of the logarithm of this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This compound is a nanomolar-potency allosteric antagonist of the TSH receptor. The provided cAMP assay protocol offers a robust method for quantifying its inhibitory activity. This information is valuable for researchers studying TSH receptor pharmacology and for professionals involved in the development of therapeutics for TSH receptor-mediated diseases like Graves' disease.

References

Application Notes and Protocols: Characterizing WAY-322454 Antagonism with Schild Analysis

Introduction

In pharmacological research and drug development, thoroughly characterizing the interaction between a potential drug candidate and its target receptor is crucial. For antagonists, molecules that block the action of an agonist, the Schild analysis remains a fundamental method for determining their potency and mechanism of action.[1][2][3] This quantitative approach, developed by Heinz Otto Schild, allows for the determination of the equilibrium dissociation constant (KB) of a competitive antagonist, which is a measure of its binding affinity for the receptor.[3] The pA2 value, the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response, is a key parameter derived from this analysis.[4][5] For a competitive antagonist, the pA2 is theoretically equal to the pKB.[4] This application note provides a detailed protocol for performing a Schild analysis to characterize the antagonism of a compound like WAY-322454.

While specific experimental data for a Schild analysis of this compound is not publicly available, this document outlines a representative protocol and data analysis workflow that can be applied to investigate its potential competitive antagonist activity. The principles and methodologies described are based on established pharmacological practices for Schild regression.[6][7]

Principle of Schild Analysis

Schild analysis is based on the principle of competitive antagonism, where the antagonist binds reversibly to the same receptor site as the agonist.[3][4] This binding prevents the agonist from activating the receptor. A key characteristic of competitive antagonism is that its effect is surmountable; increasing the concentration of the agonist can overcome the inhibitory effect of the antagonist.[6] This results in a parallel rightward shift of the agonist's dose-response curve without a change in the maximum response.[6] The magnitude of this shift is dependent on the concentration and affinity of the antagonist.[8]

The Schild equation describes this relationship:

log(DR - 1) = log[B] - log(KB)

Where:

-

DR (Dose Ratio): The ratio of the agonist concentration required to produce a certain response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

-

[B]: The concentration of the antagonist.

-

KB: The equilibrium dissociation constant of the antagonist.

A plot of log(DR - 1) versus log[B], known as a Schild plot, should yield a straight line with a slope of 1 for a competitive antagonist.[4][6] The x-intercept of this line provides the pA2 value.[4][5]

Data Presentation

The following table presents hypothetical data from a Schild analysis of a fictional antagonist, "Compound X," to illustrate the expected data structure and analysis.

| Antagonist Concentration [B] (M) | Log [B] | Agonist EC50 (M) | Dose Ratio (DR) | log(DR-1) |

| 0 (Control) | N/A | 1.0 x 10-8 | 1 | N/A |

| 1 x 10-9 | -9.0 | 2.5 x 10-8 | 2.5 | 0.18 |

| 3 x 10-9 | -8.5 | 5.0 x 10-8 | 5.0 | 0.60 |

| 1 x 10-8 | -8.0 | 1.1 x 10-7 | 11.0 | 1.00 |

| 3 x 10-8 | -7.5 | 3.1 x 10-7 | 31.0 | 1.48 |

From a linear regression of the Schild plot (log(DR-1) vs. log[B]), the following parameters would be determined:

-

Slope: 0.99 (Consistent with competitive antagonism)

-

pA2 (x-intercept): 8.0

Experimental Protocols

This section details a generalized protocol for performing a Schild analysis using an in vitro cell-based assay. This protocol should be optimized based on the specific receptor system and agonist being studied.

Materials:

-

Stable cell line expressing the target receptor.

-

Appropriate cell culture medium and supplements.

-

Agonist stock solution.

-

This compound (or other antagonist) stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).

-

Assay plates (e.g., 96-well or 384-well).

-

Plate reader or other detection instrument appropriate for the assay endpoint (e.g., fluorescence, luminescence, or radioactivity).

-

Pipettes and other standard laboratory equipment.

Experimental Workflow Diagram

Procedure:

-

Cell Culture:

-

Culture the cells expressing the target receptor under standard conditions.

-

Seed the cells into the appropriate assay plates at a predetermined density and allow them to adhere overnight.

-

-

Preparation of Reagents:

-

Prepare a stock solution of the agonist in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of this compound in a suitable solvent.

-

On the day of the experiment, prepare serial dilutions of the agonist and this compound in the assay buffer. A minimum of five concentrations of the antagonist should be used for an accurate analysis.[8]

-

-

Antagonist Incubation:

-

Wash the cells with assay buffer.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (no antagonist).

-

Incubate the plates for a sufficient time to allow the antagonist to reach equilibrium with the receptors.[8] This time should be determined empirically.

-

-

Agonist Stimulation:

-

To the wells already containing the antagonist, add the serial dilutions of the agonist.

-

Ensure that a full agonist dose-response curve is generated for each antagonist concentration, as well as for the control.

-

-

Signal Detection:

-

Incubate the plates for the optimal time for the agonist to elicit a response.

-

Measure the response using a plate reader or other appropriate instrument. The detection method will depend on the nature of the assay (e.g., measuring intracellular calcium, cAMP levels, or reporter gene expression).

-

Data Analysis:

-

Generate Dose-Response Curves:

-

For each concentration of this compound (including the zero-antagonist control), plot the response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve (e.g., using a four-parameter logistic equation) to determine the EC50 value for the agonist at each antagonist concentration.

-

-

Calculate Dose Ratios (DR):

-

The dose ratio for each antagonist concentration is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

-

-

Construct the Schild Plot:

-

For each antagonist concentration [B], calculate log(DR - 1).

-

Plot log(DR - 1) on the y-axis against log[B] on the x-axis.

-

-

Determine pA2 and Slope:

-

Perform a linear regression on the Schild plot.

-

The slope of the line should be close to 1 for a competitive antagonist.

-

The pA2 value is the x-intercept of the regression line.

-

Mechanism of Competitive Antagonism

The following diagram illustrates the principle of competitive antagonism at the receptor level.

The Schild analysis is a powerful and indispensable tool in pharmacology for the characterization of competitive antagonists.[1][2] By following the detailed protocol and data analysis workflow presented in these application notes, researchers can robustly determine the pA2 value of this compound or any other potential antagonist. This information is critical for understanding the compound's mechanism of action and for its further development as a therapeutic agent. It is important to note that deviations from the expected results, such as a Schild plot slope significantly different from 1, may indicate a non-competitive mechanism of antagonism, which would require further investigation.[4][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 5. youtube.com [youtube.com]

- 6. Schild equation - Wikipedia [en.wikipedia.org]

- 7. Schild_regression [chemeurope.com]

- 8. pdg.cnb.uam.es [pdg.cnb.uam.es]

Application Notes and Protocols: Investigating the Effects of WAY-322454 in FRTL-5 Cells

Disclaimer: As of the current date, publicly available scientific literature does not contain information on the biological target or mechanism of action of WAY-322454, nor are there published studies on its use in FRTL-5 cells. The following application notes and protocols are presented as a hypothetical framework for researchers interested in characterizing the effects of a novel small molecule compound, such as this compound, on thyroid follicular cell function, based on the established properties of the FRTL-5 cell line. All experimental designs and expected outcomes are illustrative.

Introduction

The Fischer Rat Thyroid Cell Line (FRTL-5) is a well-characterized in vitro model for studying thyroid cell physiology and pathophysiology. These cells are dependent on thyroid-stimulating hormone (TSH) for growth and express the TSH receptor (TSHR), a G-protein coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is crucial for key thyroid functions, including iodide uptake and thyroid hormone synthesis.

This compound is a novel small molecule compound with an undisclosed mechanism of action. These application notes provide a hypothetical experimental strategy to investigate whether this compound modulates TSHR signaling in FRTL-5 cells. The primary endpoints of these proposed studies are the assessment of cAMP production and iodide uptake, two fundamental markers of thyroid cell function.

Hypothesized Mechanism of Action

For the purpose of this illustrative guide, we will hypothesize that this compound acts as a competitive antagonist of the TSH receptor. This would mean that this compound is expected to bind to the TSHR and inhibit TSH-mediated downstream signaling pathways.

Data Presentation: Hypothetical Effects of this compound on FRTL-5 Cell Function